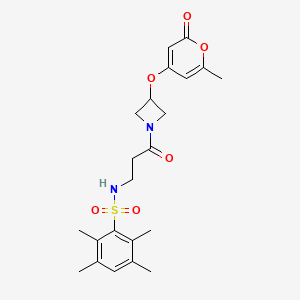

2,3,5,6-tetramethyl-N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3,5,6-tetramethyl-N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide is a synthetic compound often utilized in advanced chemical research due to its complex structure and multifunctional properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

To synthesize this compound, a multi-step process involving the functionalization of benzenesulfonamide is required. Key steps may include the methylation of benzenesulfonamide, azetidine ring formation, and coupling with a pyran derivative. Precise reaction conditions such as temperature, solvents, and catalysts are crucial to ensure high yield and purity.

Industrial Production Methods

Industrial-scale synthesis might involve continuous flow techniques for increased efficiency. Optimizing reaction parameters, including pH and solvent choice, can significantly impact the scalability of production.

Análisis De Reacciones Químicas

Types of Reactions

This compound undergoes various reactions, including:

Oxidation: Can be oxidized under specific conditions to yield sulfoxide or sulfone derivatives.

Reduction: Reductive conditions can modify the azetidine ring or the oxo group.

Substitution: Electrophilic or nucleophilic substitutions can occur on the benzenesulfonamide or pyran moiety.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide or permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Solvents like dichloromethane, ethanol, or water may be used, depending on the reaction type.

Major Products

The major products from these reactions often retain the core benzenesulfonamide structure but feature modifications in the pyran or azetidine rings, leading to potential new functionalities and applications.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in organic synthesis.

Biology

Biologically, it may be explored for its potential in enzyme inhibition or as a ligand in receptor studies. Its complex structure can interact with various biological targets, making it a candidate for biochemical assays.

Medicine

In medical research, it might be investigated for its pharmacological properties. Similar sulfonamide derivatives have shown potential as antibiotics or anti-inflammatory agents, so this compound could be a promising drug candidate.

Industry

Industrially, it can be employed in the manufacture of specialty chemicals or as an intermediate in the production of advanced materials. Its stable structure ensures its utility in various industrial applications.

Mecanismo De Acción

The compound likely exerts its effects through interactions with molecular targets such as enzymes or receptors. It may inhibit specific enzymes by binding to their active sites or modify receptor activity through allosteric modulation. The presence of multiple functional groups allows for diverse mechanisms of action.

Comparación Con Compuestos Similares

Similar Compounds

2,3,5,6-tetramethylbenzenesulfonamide: : Shares the benzenesulfonamide core but lacks the azetidine and pyran moieties.

N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide: : Similar structure but without the tetramethyl substitutions.

Uniqueness

What sets 2,3,5,6-tetramethyl-N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide apart is its combination of tetramethyl substitutions and the incorporation of both azetidine and pyran rings. This structural complexity offers unique chemical and biological properties not found in simpler analogs.

Actividad Biológica

Overview of Sulfonamides

Sulfonamides are a class of compounds known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial in the bacterial synthesis pathway. This mechanism has been widely studied and provides a basis for understanding the biological activity of related compounds.

Biological Activity

- Antimicrobial Properties : Many sulfonamide derivatives exhibit significant antimicrobial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria. The structural modifications in sulfonamide compounds can enhance their efficacy and spectrum of activity.

- Anticancer Activity : Some sulfonamide derivatives have been investigated for their anticancer properties. They may inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation and survival. For instance, compounds that inhibit the Mer kinase have shown promise in preclinical studies for various cancers .

- Enzyme Inhibition : The biological activity of sulfonamides often involves the inhibition of specific enzymes. For example, certain derivatives have been shown to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cell signaling pathways associated with cancer progression .

Case Study 1: Anticancer Potential

A study exploring the anticancer effects of sulfonamide derivatives demonstrated that specific modifications could enhance potency against various cancer cell lines. For example, a derivative similar to our compound was tested against A549 (lung cancer) and Colo699 (non-small cell lung cancer) cell lines, showing significant inhibition of colony formation at low micromolar concentrations .

Case Study 2: Enzyme Inhibition

Research on related compounds indicates that modifications to the sulfonamide structure can lead to selective inhibition of kinases involved in oncogenesis. A notable example is UNC1062, which targets Mer kinase and has been shown to effectively inhibit tumor growth in preclinical models . This highlights the potential for similar compounds to exhibit selective anticancer activity.

Data Table: Comparison of Biological Activities

Propiedades

IUPAC Name |

2,3,5,6-tetramethyl-N-[3-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]-3-oxopropyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O6S/c1-13-8-14(2)17(5)22(16(13)4)31(27,28)23-7-6-20(25)24-11-19(12-24)30-18-9-15(3)29-21(26)10-18/h8-10,19,23H,6-7,11-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJAOIVALUJXTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC(=O)N2CC(C2)OC3=CC(=O)OC(=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.